Methyl heptanoate

Übersicht

Beschreibung

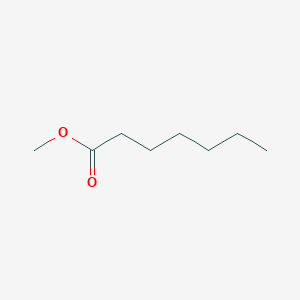

Heptanoic acid methyl ester, also known as methyl heptanoate, is an organic compound with the molecular formula C8H16O2. It is a fatty acid ester derived from heptanoic acid and methanol. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma and is also utilized in various industrial applications .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Methylheptanoat wird typischerweise durch Veresterung von Heptansäure mit Methanol synthetisiert. Die Reaktion wird entweder durch Salzsäure oder Schwefelsäure katalysiert. Die allgemeine Reaktion ist wie folgt:

Heptansäure+Methanol→Methylheptanoat+Wasser

Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Methylheptanoat durch Behandlung von Heptansäure mit Methanol in Gegenwart eines starken Säurekatalysators hergestellt. Das Reaktionsgemisch wird dann destilliert, um den Ester von der nicht umgesetzten Säure und dem Methanol zu trennen. Der Ester wird durch fraktionierte Destillation weiter gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylheptanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Der Ester kann in Gegenwart einer starken Säure oder Base zu Heptansäure und Methanol hydrolysiert werden.

Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Umesterung: Der Ester kann mit anderen Alkoholen eine Umesterung eingehen, um verschiedene Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Starke Säuren (z. B. Salzsäure) oder Basen (z. B. Natriumhydroxid) unter Rückflussbedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Umesterung: Katalysatoren wie Natriummethoxid oder Kaliumhydroxid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Heptansäure und Methanol.

Reduktion: Heptanol.

Umesterung: Verschiedene Ester, abhängig vom verwendeten Alkohol

Wissenschaftliche Forschungsanwendungen

Methylheptanoat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Standard in der Gaschromatographie zur Analyse von Fettsäuremethylestern verwendet.

Biologie: Wird in Studien zum Stoffwechsel von Fettsäuren eingesetzt.

Medizin: Wird bei der Synthese von Arzneimitteln verwendet und als Aromastoff in medizinischen Formulierungen.

Industrie: Wird bei der Herstellung von Duftstoffen, Aromen und als Lösungsmittel in verschiedenen industriellen Verfahren verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Methylheptanoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Als Ester kann es hydrolysiert werden, um Heptansäure und Methanol freizusetzen, die dann an verschiedenen biochemischen Signalwegen teilnehmen können. Der Ester selbst kann auch mit Enzymen und Rezeptoren interagieren, die am Fettsäurestoffwechsel beteiligt sind .

Wirkmechanismus

The mechanism of action of heptanoic acid methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release heptanoic acid and methanol, which can then participate in various biochemical pathways. The ester itself can also interact with enzymes and receptors involved in fatty acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Methylheptanoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Methylester der Hexansäure: Hat eine kürzere Kohlenstoffkette und andere physikalische Eigenschaften.

Methylester der Octansäure: Hat eine längere Kohlenstoffkette und andere physikalische Eigenschaften.

Methylester der Butansäure: Hat eine viel kürzere Kohlenstoffkette und andere Aromaeigenschaften.

Einzigartigkeit: Methylheptanoat ist aufgrund seiner spezifischen Kettenlänge, die unterschiedliche physikalische und chemische Eigenschaften verleiht, einzigartig. Es hat einen angenehmen Duft, was es für die Duftstoff- und Aromaindustrie wertvoll macht. Seine mittlere Kettenlänge macht es auch zu einer vielseitigen Verbindung für verschiedene chemische Reaktionen und industrielle Anwendungen .

Biologische Aktivität

Methyl heptanoate, a fatty acid methyl ester with the chemical formula C₈H₁₆O₂, is derived from heptanoic acid and methanol. Known for its fruity aroma and flavor, it finds applications in the food and fragrance industries. This compound has garnered attention due to its potential biological activities, particularly in metabolic processes and therapeutic applications.

This compound can be synthesized through various methods, including transesterification of triglycerides or direct esterification of heptanoic acid with methanol. Its structure allows it to participate in numerous biochemical reactions, making it a subject of interest in both nutritional science and pharmacology.

Metabolism and Neuroprotective Effects

Research indicates that this compound can serve as an alternative energy source for the brain, particularly under glucose-deficient conditions. A study utilizing ^13C-nuclear magnetic resonance spectroscopy demonstrated that heptanoate metabolism leads to increased levels of acetyl-CoA and glutamine in the brain, suggesting its role in energy metabolism and potential neuroprotective effects against conditions like glucose transporter defects . The findings imply that this compound may exert antiepileptic effects by replenishing TCA cycle intermediates depleted during hypoglycemic episodes.

Antimicrobial Properties

This compound has been identified as a compound with antimicrobial properties. Studies have shown that fatty acid methyl esters exhibit significant antibacterial activity against various pathogens. For instance, this compound demonstrated efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a natural antimicrobial agent .

Hydrodeoxygenation Studies

Recent studies have explored the hydrodeoxygenation (HDO) of this compound over noble metal catalysts. The research revealed that the reaction pathways and product distributions are significantly influenced by the presence of water and the type of catalyst used (e.g., Rh or Pt). These findings are crucial for optimizing the conversion of biomass-derived compounds into valuable fuels and chemicals .

Nutritional Applications

The nutritional implications of this compound have also been investigated. Its structural similarity to medium-chain triglycerides (MCTs) suggests potential benefits in dietary formulations aimed at enhancing energy metabolism. This compound's rapid absorption and metabolism may provide a quick energy source, beneficial for individuals with specific metabolic disorders .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

methyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNDVCAUWAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059345 | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a fruity, orris odour | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

174.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87115 (20°) | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.56 [mmHg] | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-73-0 | |

| Record name | Methyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J543V5703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.8 °C | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of methyl heptanoate is C8H16O2, and its molecular weight is 144.21 g/mol.

A: Researchers commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] to characterize this compound. These methods provide valuable information regarding the compound's structure, purity, and presence in various matrices.

A: this compound serves as a model compound in studies investigating the HDO of biomass-derived feedstocks [, , , , ]. Researchers utilize it to understand the reaction mechanisms and catalyst performance in converting oxygen-rich bio-oils into usable hydrocarbon fuels.

A: Studies reveal that HDO of this compound over Rh/ZrO2 catalyst proceeds through several key pathways [, ]:

A: Research highlights the crucial role of support material in HDO reactions [, , ]. For instance, acidic supports tend to favor the deoxygenation pathway leading to alkane production, while basic supports may promote alcohol formation and hinder complete deoxygenation.

A: Researchers develop kinetic models, including power-law models and mechanistic models, to describe the HDO kinetics of this compound [, ]. These models account for factors like vapor-liquid equilibrium and thermodynamic non-ideality to accurately represent the reaction process.

ANone: While considered a renewable fuel alternative, the overall environmental impact of this compound requires careful consideration. Factors such as land use for feedstock cultivation, energy consumption during production, and potential emissions during combustion need thorough assessment.

ANone: Research on the biodegradability of this compound is crucial to understand its persistence in the environment. Studies can investigate the potential for microbial degradation and the compound's fate in various environmental compartments.

ANone: Understanding the stability of this compound under different temperatures, humidity levels, and exposure to air is crucial for its storage and handling. Research can determine the potential for degradation and identify optimal storage conditions.

A: this compound contributes to the fruity aroma profile of various fruits, including elderberries []. It finds use as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

A: Researchers identify this compound as a volatile compound present in apple beer []. Analyzing its concentration and sensory contribution aids in understanding the flavor profile and quality control of fruit beers.

A: Studies have detected this compound in the volatile compounds released by male Mediterranean fruit flies (Ceratitis capitata) and in extracts from their salivary glands [, ]. This finding suggests its potential role in insect communication and its possible application in pest control strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.